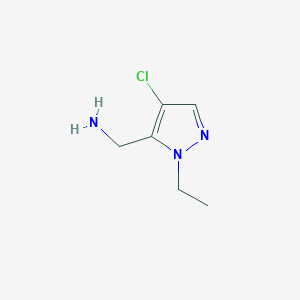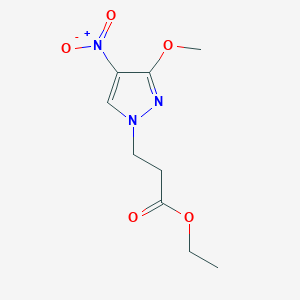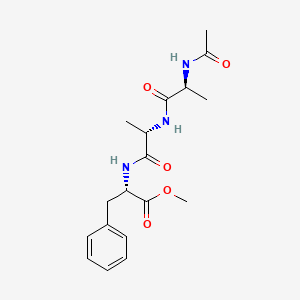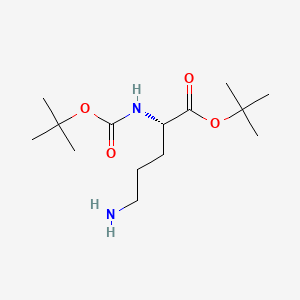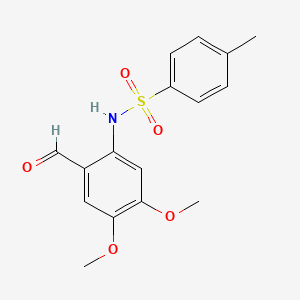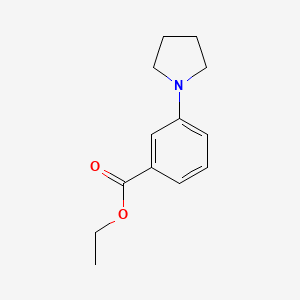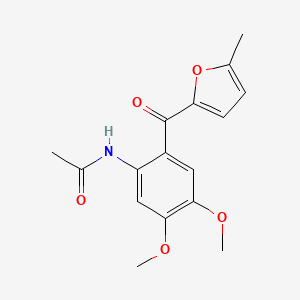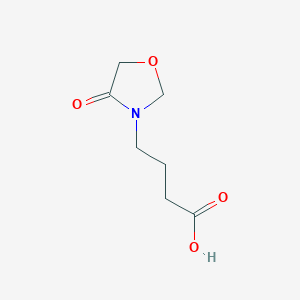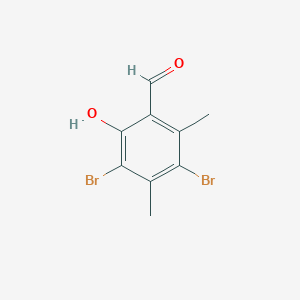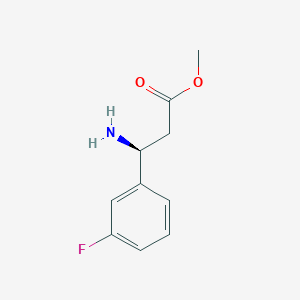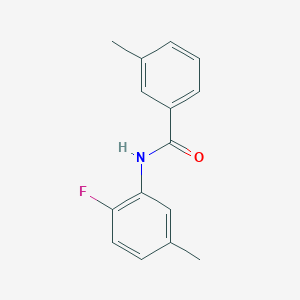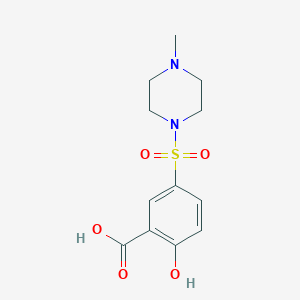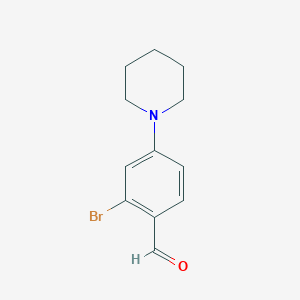
2-Bromo-4-(piperidin-1-yl)benzaldehyde
概要
説明
2-Bromo-4-(piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H14BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 2-position and a piperidin-1-yl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(piperidin-1-yl)benzaldehyde typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with piperidine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-bromo-4-fluorobenzaldehyde and piperidine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Temperature and Time: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-4-(piperidin-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Bromo-4-piperidin-1-ylbenzoic acid.
Reduction: 2-Bromo-4-piperidin-1-ylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-4-(piperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-4-(piperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-1-yl group can enhance the compound’s binding affinity to certain targets, while the bromine atom can participate in halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
2-Bromo-4-(piperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
2-Bromo-4-morpholin-4-ylbenzaldehyde: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Chloro-4-piperidin-1-ylbenzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
4-Piperidin-1-ylbenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its combination of the bromine atom and the piperidin-1-yl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC名 |
2-bromo-4-piperidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H14BrNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 |
InChIキー |
GLMXDDKHUYVYLP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |
正規SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
